N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide

Description

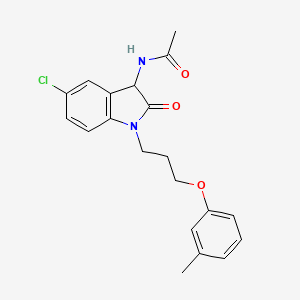

Structure

3D Structure

Properties

IUPAC Name |

N-[5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-13-5-3-6-16(11-13)26-10-4-9-23-18-8-7-15(21)12-17(18)19(20(23)25)22-14(2)24/h3,5-8,11-12,19H,4,9-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAESBMZYXUZILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN) and aqueous hypophosphorous acid under reflux conditions in 1-propanol . The resulting intermediate undergoes further reactions to introduce the chloro, oxo, and acetamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of indolin compounds, including N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide, exhibit promising anti-inflammatory properties. These compounds are believed to act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A recent study evaluated the COX-II inhibitory potential of various indolin derivatives, revealing that certain modifications significantly enhance their efficacy. For instance, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating substantial inhibitory activity against COX-II compared to standard drugs like Celecoxib .

| Compound | COX-II IC50 (μM) | Selectivity Index |

|---|---|---|

| N-(5-chloro-2-oxo...) | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

Anticancer Potential

The indolin scaffold is recognized for its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound has shown promise in targeting various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells via the activation of intrinsic pathways. Research involving human cancer cell lines indicated that this compound reduced cell viability significantly, suggesting its potential as a lead compound for further development .

Structural Modifications and Derivatives

The efficacy of N-(5-chloro-2-oxo...) can be influenced by structural modifications. For example, variations in the substituent groups on the indolin core have been shown to modulate biological activity.

Table of Derivatives and Their Activities

| Derivative | Activity Type | IC50 (μM) |

|---|---|---|

| Compound A | COX-II Inhibitor | 0.66 |

| Compound B | Anticancer Agent | 0.75 |

Future Directions and Research Opportunities

Given the compound's promising profile, future research should focus on:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to elucidate pathways involved in its anti-inflammatory and anticancer effects.

- Development of novel derivatives with enhanced selectivity and potency.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues: 2-Oxoindoline Derivatives

lists multiple 2-oxoindoline derivatives with acetamide or hydroxyacetamide substituents, providing a basis for comparison:

Key Observations :

Functional Group Analogues: Acetamide-Containing Compounds

DDU86439 ()

The compound DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares an acetamide group but differs in core structure (indazole vs. indolinone). It inhibits Trypanosoma brucei TRYS with an EC₅₀ of 6.9 ± 0.2 µM .

| Property | Target Compound | DDU86439 |

|---|---|---|

| Core structure | Indolinone | Indazole |

| Key substituents | 5-Cl, m-tolyloxypropyl | 3-Fluorophenyl, dimethylamino |

| Bioactivity | Hypothesized kinase inhibition | TRYS inhibition (EC₅₀ ~7 µM) |

Comparison :

- Both compounds leverage acetamide for target engagement, but the indolinone core in the target compound may favor interactions with kinase ATP-binding pockets, whereas DDU86439’s indazole core targets parasitic enzymes .

Halogenated Analogues: 3-Chloro-N-phenyl-phthalimide ()

Although structurally distinct (phthalimide vs. indolinone), 3-chloro-N-phenyl-phthalimide demonstrates the role of chloro substituents in polymer synthesis and monomer purity .

| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core structure | Indolinone | Phthalimide |

| Chloro position | 5-Cl | 3-Cl |

| Applications | Drug development (hypothetical) | Polyimide synthesis |

Comparison :

- Chlorine in both compounds enhances thermal stability and electronic properties, but the indolinone core offers greater versatility in drug design due to its prevalence in kinase inhibitors .

Biological Activity

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indolinone core structure, which is modified with a chloro group and an acetamide moiety. The presence of the m-tolyloxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may act as a modulator of certain signaling pathways, influencing cellular responses related to inflammation and cancer.

Biological Activity Overview

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Research : A study investigated the compound's effect on inflammatory markers in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

- Kinase Inhibition : Further research highlighted the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition was associated with reduced phosphorylation of downstream targets, indicating a potential pathway for therapeutic intervention.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a moderate half-life. Toxicological assessments have shown low cytotoxicity in normal cell lines, suggesting a promising safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions:

Indoline core construction : Start with 5-chloro-2-oxindole derivatives.

Alkylation : Introduce the 3-(m-tolyloxy)propyl group via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., N₂ atmosphere, THF/DMF solvent) .

Acetamide coupling : React the intermediate with chloroacetyl chloride or activated acetamide derivatives in the presence of a base (e.g., triethylamine) .

- Characterization : Use TLC for reaction monitoring, followed by HPLC (>95% purity) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include the indolin-2-one carbonyl (δ ~170 ppm in ¹³C) and m-tolyloxy aromatic protons (δ 6.8–7.2 ppm in ¹H) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) in DMSO or aqueous buffers (pH 3–9). Monitor degradation via LC-MS; hydrolytic cleavage of the acetamide group is a common degradation pathway .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what experimental validation strategies are recommended?

- In Silico Approaches :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) to identify potential targets. Focus on enzymes with indole/acetamide-binding pockets (e.g., COX-II, kinases) .

- Use MD simulations (AMBER/GROMACS) to assess binding stability over 100 ns trajectories .

- Validation :

- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) and cellular viability studies (MTT assay) using cancer/immune cell lines .

- SAR studies : Modify the m-tolyloxy or chloro substituents to evaluate activity changes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root Causes : Variability in assay conditions (e.g., cell line specificity, serum concentration) or impurities in synthesized batches.

- Strategies :

Reproduce key studies : Standardize protocols (e.g., ATP-based viability assays, 48-hour exposure).

Batch analysis : Compare LC-MS profiles of active vs. inactive batches to identify co-eluting impurities .

Meta-analysis : Use public databases (ChEMBL, PubChem BioAssay) to cross-reference activity trends .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Key Challenges :

- Stereochemical complexity : The indolin-3-yl acetamide core may adopt multiple conformations affecting target binding .

- Electrophilic substituents : The m-tolyloxy group’s electron-donating effects may reduce reactivity at the 5-chloro position .

- Solutions :

- Synthesize analogs with systematic substitutions (e.g., halogen replacement, propyl chain length variation).

- Use 2D-NMR (NOESY) to correlate spatial arrangements with activity .

Methodological Considerations

Q. What strategies improve yield in the final acetamide coupling step?

- Optimization Tips :

- Use coupling agents like HATU or EDCI/HOBt to activate the carboxyl group.

- Maintain low temperatures (0–4°C) during reaction initiation to minimize side reactions.

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers mitigate solubility issues during in vitro assays?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.